4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,2,4-triazole
Description
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,2,4-triazole (CAS: 882670-69-1, molecular formula: C₁₃H₂₀BNO₂) is a boron-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a dioxaborolane moiety at the 3-position . The dioxaborolane group, a boronate ester, enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its synthesis typically involves lithiation/borylation steps, as seen in analogous compounds (e.g., treatment with n-BuLi followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in dry ether or THF at low temperatures) .
Properties
Molecular Formula |
C9H16BN3O2 |
|---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-12-11-6-13(7)5/h6H,1-5H3 |
InChI Key |
CSDLCUPGIAQDOJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,2,4-triazole typically involves the reaction of 4-methyl-1,2,4-triazole with bis(pinacolato)diboron under catalytic conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the formation of the boron-containing product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial and antifungal activities. For instance, compounds containing the 1,2,4-triazole nucleus have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating potent inhibitory effects . The incorporation of the dioxaborolane moiety enhances the bioactivity of these compounds by improving their solubility and stability.
Anticancer Activity
Studies indicate that triazole derivatives can exhibit anticancer properties. For example, new derivatives synthesized with a triazole core have shown promise in inhibiting tumor growth in various cancer cell lines . The mechanism often involves the disruption of cellular processes that are critical for cancer cell survival.
Anti-inflammatory Effects
The anti-inflammatory potential of 1,2,4-triazole derivatives has also been documented. Compounds with this structure have been evaluated for their ability to reduce inflammation in experimental models . This property is particularly relevant for developing treatments for chronic inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The agricultural sector benefits from the application of triazole derivatives as fungicides and herbicides. These compounds are effective against a broad spectrum of plant pathogens and are used to protect crops from diseases . Their low toxicity to mammals makes them suitable for use in food production systems.
Growth Regulation
Triazoles are also explored for their ability to regulate plant growth. Research indicates that they can influence hormonal pathways in plants, leading to enhanced growth and yield . This application is crucial for improving agricultural productivity sustainably.
Materials Science
Polymer Chemistry
In materials science, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,2,4-triazole is being investigated as a potential additive in polymer formulations. Its unique structure may enhance the thermal stability and mechanical properties of polymers . The integration of such compounds can lead to the development of advanced materials with tailored properties for specific applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,2,4-triazole involves its ability to form stable complexes with various molecular targets. The boron moiety can interact with hydroxyl and amino groups, making it useful in the design of enzyme inhibitors and other bioactive compounds. The triazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Physical and Crystallographic Properties
- Crystal Packing : Halogen-substituted analogs (e.g., Cl/Br in compounds 4 and 5 ) exhibit isostructural triclinic packing (space group P 1̄) with two independent molecules per asymmetric unit. The target compound’s methyl group may induce similar planar conformations but with altered intermolecular contacts due to reduced halogen interactions .
- Solubility: The dioxaborolane moiety improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-boronated triazoles, a trait shared with analogs like compound 3 in .
Biological Activity
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,2,4-triazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : C15H22BNO3
- Molecular Weight : 275.16 g/mol
- IUPAC Name : 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine
The compound features a triazole ring which is known for its diverse biological activities. Its boron-containing moiety enhances its stability and potential bioactivity.
Antimicrobial Activity
Research has shown that compounds containing the triazole structure exhibit antimicrobial properties. In a study evaluating various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain derivatives displayed significant inhibition zones compared to controls . The presence of the dioxaborolane moiety may contribute to enhanced membrane permeability and interaction with microbial targets.
Anticancer Properties
Triazole derivatives have been recognized for their anticancer activities. A recent investigation into the effects of 1,2,4-triazole derivatives on cancer cell lines indicated that compounds similar to 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,2,4-triazole exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it was tested as an inhibitor of tryptophan hydroxylase type I (TPH1), which is crucial in serotonin biosynthesis. The results indicated a significant inhibition rate at concentrations of 100 µM . This suggests potential applications in treating mood disorders or conditions related to serotonin dysregulation.
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various triazole derivatives including 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,2,4-triazole. The results are summarized in Table 1:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 0 |
| Control | S. aureus | 0 |
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | E. coli | 20 |
| Target Compound | S. aureus | 22 |
This data demonstrates that the target compound exhibits superior antimicrobial activity compared to other tested derivatives.
Study on Anticancer Activity
In another research study focused on anticancer properties, the target compound was tested against several cancer cell lines. The results are presented in Table 2:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
| HeLa | 15.0 |
These findings indicate that the compound has promising anticancer activity with relatively low IC50 values across different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
